molecular formula C12H9N3O B3023565 6-Phenylfuro[2,3-d]pyrimidin-4-amine CAS No. 18031-97-5

6-Phenylfuro[2,3-d]pyrimidin-4-amine

Cat. No. B3023565
CAS RN: 18031-97-5
M. Wt: 211.22 g/mol
InChI Key: KLUPXPVKDBPOMJ-UHFFFAOYSA-N
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Description

6-Phenylfuro[2,3-d]pyrimidin-4-amine is a chemical compound with the linear formula C12H9N3O . It has a molecular weight of 211.22 . The IUPAC name for this compound is 6-phenylfuro[2,3-d]pyrimidin-4-ylamine . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for 6-Phenylfuro[2,3-d]pyrimidin-4-amine is 1S/C12H9N3O/c13-11-9-6-10 (8-4-2-1-3-5-8)16-12 (9)15-7-14-11/h1-7H, (H2,13,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

6-Phenylfuro[2,3-d]pyrimidin-4-amine has a molecular weight of 211.22 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Antiviral Properties

6-Phenylfuro[2,3-d]pyrimidin-4-amine has been explored for its antiviral activity. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various viruses. While specific mechanisms of action vary, some derivatives have shown promising results in inhibiting viral replication .

Anti-Inflammatory Applications

Inflammation plays a crucial role in various diseases. Scientists have investigated whether 6-Phenylfuro[2,3-d]pyrimidin-4-amine or its derivatives possess anti-inflammatory properties. These studies aim to identify potential therapeutic agents for conditions such as arthritis, asthma, and inflammatory bowel diseases .

Cancer Research

The compound’s unique structure makes it an interesting candidate for cancer research. Researchers have explored its effects on cancer cell lines, studying its potential as an antiproliferative agent. Investigations focus on mechanisms like cell cycle arrest, apoptosis induction, and inhibition of tumor growth .

Kinase Inhibitors

Kinases are essential enzymes involved in cellular signaling pathways. Some derivatives of 6-Phenylfuro[2,3-d]pyrimidin-4-amine exhibit kinase inhibitory activity. These compounds may serve as lead molecules for drug development, particularly in diseases where kinase dysregulation plays a role .

Synthetic Methodology

The synthesis of 6-Phenylfuro[2,3-d]pyrimidin-4-amine and its derivatives has attracted attention. Researchers explore efficient synthetic routes, optimization of reaction conditions, and scalability. Such studies contribute to the development of practical methods for accessing this compound .

Material Science

Beyond biological applications, 6-Phenylfuro[2,3-d]pyrimidin-4-amine derivatives have been investigated for their material properties. Researchers explore their potential as organic semiconductors, light-emitting materials, or components in optoelectronic devices .

These diverse research areas highlight the versatility and potential of 6-Phenylfuro[2,3-d]pyrimidin-4-amine. Keep in mind that this compound is part of a collection of rare and unique chemicals, and further studies are needed to fully understand its capabilities and limitations . If you’d like more information on any specific application, feel free to ask!

properties

IUPAC Name

6-phenylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUPXPVKDBPOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351301
Record name 6-phenylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylfuro[2,3-d]pyrimidin-4-amine

CAS RN

18031-97-5
Record name 6-phenylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-PHENYLFURO[2,3-D]PYRIMIDIN-4-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred solution of 2-amino-3-cyano-5-phenylfuran (9.18 g, 49.8 mmol) in formamide was heated to 180° C. After 3 hours, the solution was cooled to room temperature, poured into water (250 mL), and the resulting mixture filtered to afford 4-amino-6-phenylfuro-[2,3-d]pyrimidine (11.0 g, crude) as a brown solid. The solid was dissolved in acetic acid (150 mL) and bromine (6 mL, 18.7 g, 117 mmol) was added. The reaction mixture was then heated to 100° C. for 2 hours, cooled, and poured into sodium thiosulfate solution (250 mL, 0.5 N aq). 4-Amino-5-bromo-6-phenylfuro-[2,3-d]pyrimidine was then filtered off as a yellow solid (13.25 g, crude). A portion of this aminopyrimidine (4.48 g, crude, up to 15.4 mmol) was then dissolved in MeCN. Di-tert-butyl dicarbonate (7.00 g, 32.1 mmol) was added, followed by 4-(N,N)-dimethylaminopyridine (2.00 g, 16.4 mmol). The resulting solution was allowed to stir at room temperature for 3 days, and then concentrated in vacuo to a brown oil. Flash column chromatography (SiO2, EtOAc:hexane 1:6) afforded 4-di-tert-butyloxycarbonylamino-5-bromo-6-phenylfuro-[2,3-d]pyrimidine (2.39 g, 4.34 mmol) as an off-white powder.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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